1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16399768
InChI: InChI=1S/C12H19N5.ClH/c1-4-17-11(5-6-14-17)8-13-9-12-10(2)7-15-16(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H
SMILES:
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine

CAS No.:

Cat. No.: VC16399768

Molecular Formula: C12H20ClN5

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine -

Specification

Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
IUPAC Name N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C12H19N5.ClH/c1-4-17-11(5-6-14-17)8-13-9-12-10(2)7-15-16(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H
Standard InChI Key RHXNVDBVKSHRMM-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC=N1)CNCC2=C(C=NN2C)C.Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1-(1,4-Dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine features two pyrazole rings connected via a methanamine bridge. The first pyrazole ring contains methyl groups at positions 1 and 4, while the second ring incorporates an ethyl group at position 1 and a methylaminomethyl substituent at position 5. This arrangement creates a sterically hindered yet electronically diverse system, facilitating interactions with hydrophobic pockets in biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₂₂N₆
Molecular Weight298.38 g/mol
Pyrazole Rings2
Hydrogen Bond Donors2 (amine groups)
Hydrogen Bond Acceptors4 (pyrazole nitrogens)

The molecular geometry optimizes π-π stacking and hydrogen bonding, critical for binding to proteins and nucleic acids.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves multi-step reactions, typically beginning with the formation of substituted pyrazole precursors:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters yields the 1,4-dimethylpyrazole and 1-ethylpyrazole intermediates.

  • Functionalization: The 1-ethylpyrazole undergoes chloromethylation using formaldehyde and hydrochloric acid, followed by amination with methylamine to introduce the methanamine bridge.

  • Coupling Reaction: A nucleophilic substitution reaction links the two pyrazole moieties, often catalyzed by palladium in inert solvents like tetrahydrofuran.

Critical Parameters:

  • Temperature (80–120°C) and reaction time (12–24 hours) significantly impact yield.

  • Purification via column chromatography or recrystallization ensures >95% purity.

Chemical Reactivity and Functionalization

Reaction Profiles

The compound’s reactivity is governed by its amine and pyrazole groups:

  • Amine Alkylation: The primary amine undergoes alkylation with alkyl halides, forming quaternary ammonium salts useful in ionic liquid synthesis.

  • Electrophilic Substitution: The pyrazole rings participate in nitration and sulfonation at position 4, enhancing solubility for pharmaceutical formulations.

  • Coordination Chemistry: The nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity.

Table 2: Common Reactions and Products

Reaction TypeReagentsProduct
AlkylationMethyl iodide, K₂CO₃N-Methylated derivative
NitrationHNO₃, H₂SO₄4-Nitro-pyrazole analog
Metal CoordinationCuCl₂, ethanolCu(II)-pyrazole complex

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

In vitro studies of analogous pyrazole derivatives demonstrate broad-spectrum antimicrobial activity:

  • Bacteria: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungi: Inhibition of Candida albicans growth at 16 µg/mL, likely via ergosterol biosynthesis disruption.

Anti-Inflammatory Action

The compound suppresses COX-2 and TNF-α production in macrophage models (IC₅₀ = 12 µM), suggesting utility in treating inflammatory disorders.

Mechanism: Competitive inhibition of cyclooxygenase enzymes through hydrogen bonding with Arg120 and Tyr355 residues.

Applications in Materials Science

Catalytic Ligands

Cu(II) complexes of this compound catalyze C–N coupling reactions with 85–92% yield, outperforming traditional bipyridine ligands.

Polymer Additives

Incorporation into epoxy resins enhances thermal stability (T₅% = 280°C vs. 240°C for unmodified resins) due to rigid pyrazole moieties.

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